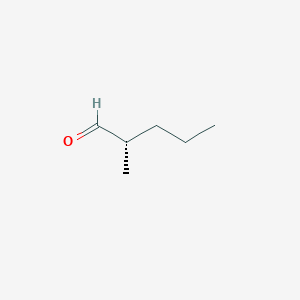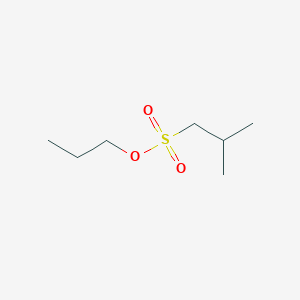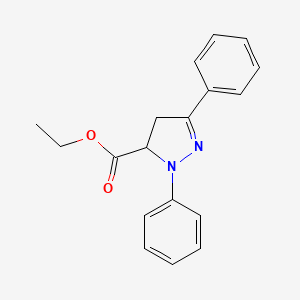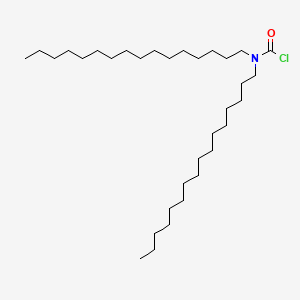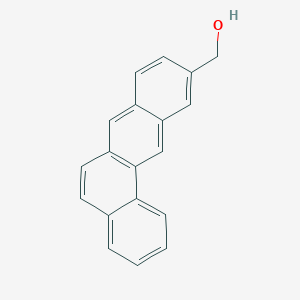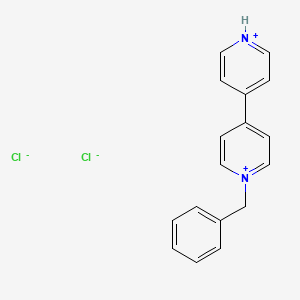
1-Benzyl-4,4'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4,4’-bipyridin-1-ium dichloride, also known as benzyl viologen dichloride, is a chemical compound with the molecular formula C24H22Cl2N2. It is a derivative of bipyridine, a class of compounds known for their electrochemical properties. This compound is often used in various scientific research applications due to its unique redox characteristics and ability to form stable radical cations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4’-bipyridin-1-ium dichloride can be synthesized through the Zincke reaction, which involves the condensation of nucleophilic amines with N-(2,4-dinitrophenyl)pyridinium salts . The reaction typically requires heating the reactants in ethanol under reflux conditions for several days to achieve high yields .
Industrial Production Methods: Industrial production of 1-Benzyl-4,4’-bipyridin-1-ium dichloride involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Reduction: It can be reduced to its neutral state using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form radical cations, which are stable and exhibit distinct color changes.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride is commonly used for reduction reactions.
Oxidizing Agents: Electrochemical methods or chemical oxidants like ferric chloride can be used for oxidation.
Solvents: Ethanol and water are frequently used as solvents in these reactions.
Major Products Formed:
Reduction Products: Neutral bipyridinium derivatives.
Oxidation Products: Stable radical cations with distinct color changes.
Substitution Products: Various substituted bipyridinium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzyl-4,4’-bipyridin-1-ium dichloride involves its redox properties. The compound can undergo reversible one- and two-electron reductions, forming stable radical cations. These redox processes are accompanied by significant changes in the electronic absorption spectra, making it useful in electrochromic devices . The molecular targets and pathways involved include electron transport chains in biological systems and conductive pathways in electronic devices .
Vergleich Mit ähnlichen Verbindungen
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Methyl viologen): Similar redox properties but with different substituents, leading to variations in stability and reactivity.
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Another derivative with similar electrochemical characteristics but different applications due to its structural differences.
Uniqueness: 1-Benzyl-4,4’-bipyridin-1-ium dichloride is unique due to its specific redox properties and ability to form stable radical cations. Its benzyl substituent provides distinct electronic and steric effects, making it suitable for specialized applications in electrochromic devices and as an electron mediator in biological systems .
Eigenschaften
CAS-Nummer |
85578-06-9 |
|---|---|
Molekularformel |
C17H16Cl2N2 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
1-benzyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C17H15N2.2ClH/c1-2-4-15(5-3-1)14-19-12-8-17(9-13-19)16-6-10-18-11-7-16;;/h1-13H,14H2;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
OYOPMIZSADSNLN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
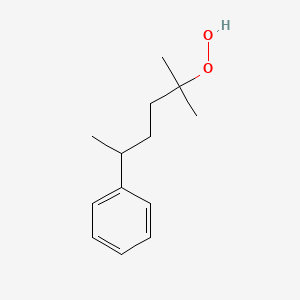
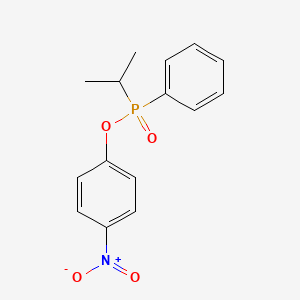
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
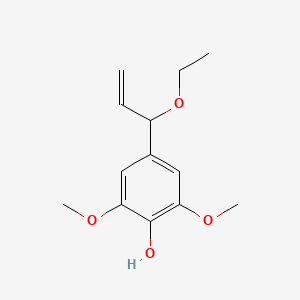
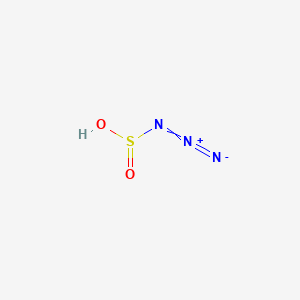
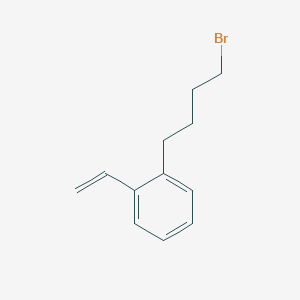
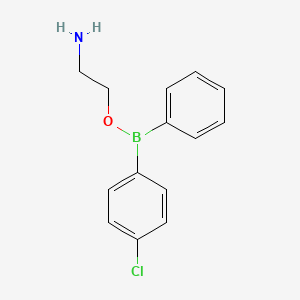
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
